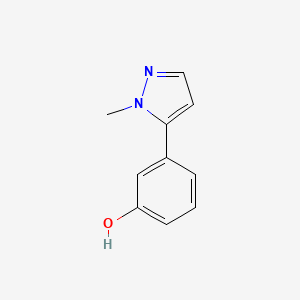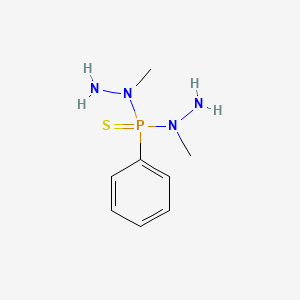
N,N'-Dimethyl-p-phenylphosphonothioic dihydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N’-Dimethyl-p-phenylphosphonothioic dihydrazide: is a chemical compound with the molecular formula C8H15N4PS It is known for its unique structure, which includes a phosphonothioic group attached to a phenyl ring, and two dimethylhydrazide groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Dimethyl-p-phenylphosphonothioic dihydrazide typically involves the reaction of p-phenylphosphonothioic dichloride with dimethylhydrazine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Materials:
p-Phenylphosphonothioic dichloride and dimethylhydrazine.Reaction Conditions: The reaction is usually conducted in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The temperature is maintained at a moderate level, typically around 0-5°C, to control the reaction rate.
p-Phenylphosphonothioic dichloride is slowly added to a solution of dimethylhydrazine in an appropriate solvent, such as tetrahydrofuran or dichloromethane. The mixture is stirred for several hours to ensure complete reaction.Purification: The product is purified by recrystallization or column chromatography to obtain pure N,N’-Dimethyl-p-phenylphosphonothioic dihydrazide.
Industrial Production Methods
In an industrial setting, the production of N,N’-Dimethyl-p-phenylphosphonothioic dihydrazide follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and automated systems to control the reaction conditions precisely. The purification steps are also scaled up, often involving continuous flow systems for recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
N,N’-Dimethyl-p-phenylphosphonothioic dihydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acids or sulfoxides.
Reduction: Reduction reactions can convert the phosphonothioic group to phosphine derivatives.
Substitution: The hydrazide groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. The reactions are typically carried out in aqueous or organic solvents at room temperature.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols, and are conducted in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Phosphonic acids, sulfoxides.
Reduction: Phosphine derivatives.
Substitution: Various substituted hydrazides.
Wissenschaftliche Forschungsanwendungen
N,N’-Dimethyl-p-phenylphosphonothioic dihydrazide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphonothioic derivatives.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly as a potential therapeutic agent.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Wirkmechanismus
The mechanism of action of N,N’-Dimethyl-p-phenylphosphonothioic dihydrazide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to its observed biological effects. The exact molecular targets and pathways are still under investigation, but it is believed to interact with thiol-containing enzymes and proteins.
Vergleich Mit ähnlichen Verbindungen
N,N’-Dimethyl-p-phenylphosphonothioic dihydrazide can be compared with other similar compounds, such as:
N,N’-Dimethyl-p-phenylphosphonic dihydrazide: Similar structure but with a phosphonic group instead of a phosphonothioic group.
N,N’-Dimethyl-p-phenylphosphonothioic diamide: Similar structure but with diamide groups instead of dihydrazide groups.
Eigenschaften
CAS-Nummer |
54529-68-9 |
|---|---|
Molekularformel |
C8H15N4PS |
Molekulargewicht |
230.27 g/mol |
IUPAC-Name |
1-[[amino(methyl)amino]-phenylphosphinothioyl]-1-methylhydrazine |
InChI |
InChI=1S/C8H15N4PS/c1-11(9)13(14,12(2)10)8-6-4-3-5-7-8/h3-7H,9-10H2,1-2H3 |
InChI-Schlüssel |
WGBDDAILYFCESW-UHFFFAOYSA-N |
Kanonische SMILES |
CN(N)P(=S)(C1=CC=CC=C1)N(C)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



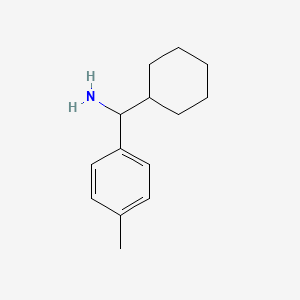

![2-[4-(3-Fluorophenyl)phenyl]ethan-1-amine](/img/structure/B15090505.png)
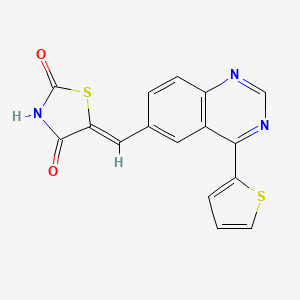
![3-[(3,4-Dimethylphenoxy)methyl]pyrrolidin](/img/structure/B15090518.png)

![1-[(5-Bromothiophen-2-yl)methyl]-3,3-dimethylurea](/img/structure/B15090533.png)
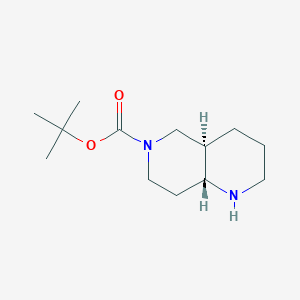

![[(4E,7E)-1-(3-hexyl-4-oxooxetan-2-yl)trideca-4,7-dien-2-yl] 2-acetamido-4-amino-4-oxobutanoate](/img/structure/B15090553.png)
![N-[(5-chloro-2-methoxyphenyl)methyl]cyclobutanamine](/img/structure/B15090562.png)

